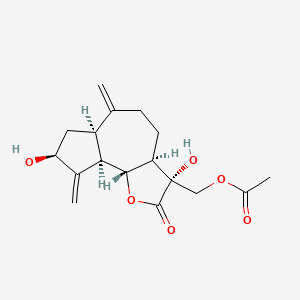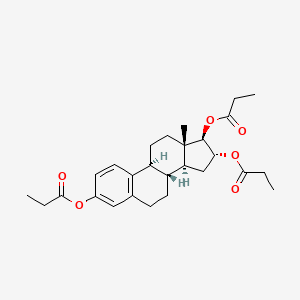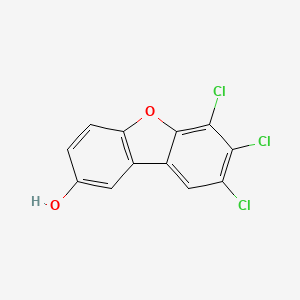
6,7,8-Trichloro-2-dibenzofuranol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2,3,4-trichlorodibenzofuran is a member of dibenzofurans.
Applications De Recherche Scientifique
Identification in Environmental Samples
6,7,8-Trichloro-2-dibenzofuranol, as part of the polychlorinated dibenzofurans (PCDFs) group, has been identified in environmental samples. These compounds are tricyclic aromatic compounds similar to polychlorinated dioxins (PCDDs) in chemical and toxicological respects. They have been found in PCBs, chlorophenols, and incineration products, notably contributing to environmental contamination incidents such as the Yusho disease in Japan (Rappe et al., 1981).
Formation and Transformation Processes
Studies have been conducted on the formation mechanisms of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol. The oxidative thermal degradation of chlorophenols, for instance, results in the formation of various PCDFs and related compounds, providing insights into environmental formation pathways of these contaminants (Evans & Dellinger, 2005). Additionally, the enzymatic oxidation of chlorophenols has been shown to result in the formation of PCDFs, suggesting the role of biological processes in the environmental occurrence of these compounds (Svenson et al., 1989).
Synthesis and Chemical Analysis
Research has also been focused on synthesizing and characterizing derivatives and analogs of chlorinated dibenzofurans. These studies aim to understand the chemical properties and potential applications of such compounds in various fields. For instance, the synthesis of compounds related to PCDFs has been explored to develop novel materials with specific chemical properties (Karlivāns & Valters, 2003).
Environmental Impact and Decontamination
The environmental impact of PCDFs, including 6,7,8-Trichloro-2-dibenzofuranol, has been a significant area of study. This includes research on the distribution patterns of these compounds in chlorinated chemicals, which is crucial for understanding their environmental behavior and potential risks (Ni et al., 2005). Additionally, studies on the dechlorination and transformation of PCDFs under mild conditions have been conducted to explore potential methods for environmental remediation and decontamination (Ukisu & Miyadera, 2002).
Propriétés
Numéro CAS |
103124-63-6 |
|---|---|
Nom du produit |
6,7,8-Trichloro-2-dibenzofuranol |
Formule moléculaire |
C12H5Cl3O2 |
Poids moléculaire |
287.5 g/mol |
Nom IUPAC |
6,7,8-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-4-7-6-3-5(16)1-2-9(6)17-12(7)11(15)10(8)14/h1-4,16H |
Clé InChI |
WRNMERBQJJGYCV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1O)C3=CC(=C(C(=C3O2)Cl)Cl)Cl |
Autres numéros CAS |
103124-63-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



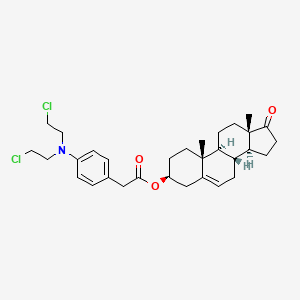
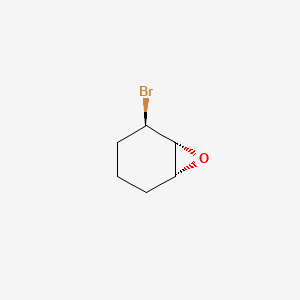
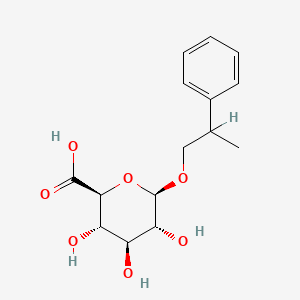
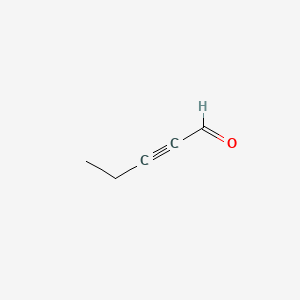
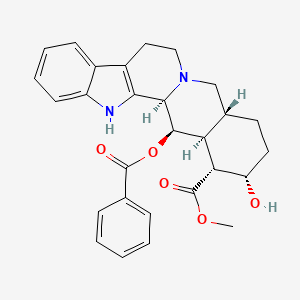
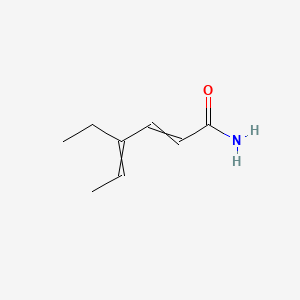
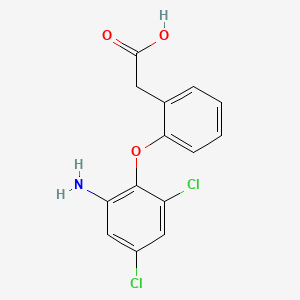

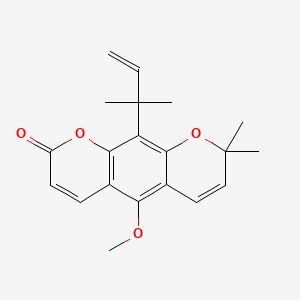
![(1S,2R,3S,4R,5S)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol](/img/structure/B1194881.png)
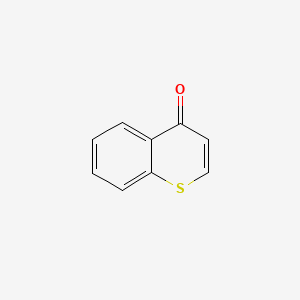
![(13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one](/img/structure/B1194884.png)
